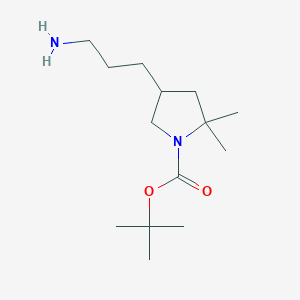

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate

説明

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS: 2374126-98-2) is a bicyclic tertiary amine derivative with a molecular weight of 256.39 g/mol and a purity of ≥98% . The compound features a pyrrolidine ring substituted with two methyl groups at the 2-position and a 3-aminopropyl chain at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Key physicochemical properties, such as melting point, boiling point, and density, remain unreported in available literature .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its structural rigidity and functional versatility make it valuable for coupling reactions, as demonstrated in peptide-like conjugates and small-molecule drug candidates . Notably, commercial availability of this compound has been discontinued as of 2025, limiting its accessibility for ongoing research .

特性

分子式 |

C14H28N2O2 |

|---|---|

分子量 |

256.38 g/mol |

IUPAC名 |

tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |

InChIキー |

GFCJGMPPLDUPEC-UHFFFAOYSA-N |

正規SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |

製品の起源 |

United States |

準備方法

Cyclization and Pyrrolidine Ring Formation

The pyrrolidine ring with 2,2-dimethyl substitution can be constructed via intramolecular cyclization of appropriate amino acid or amino alcohol precursors. This step often precedes the introduction of the aminopropyl side chain. The ring closure typically involves nucleophilic substitution or reductive amination under controlled conditions.

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent is introduced through alkylation reactions using 3-bromopropylamine or related derivatives. This step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Typical solvents include N,N-dimethylformamide (DMF), and bases such as N-ethyl-N,N-diisopropylamine (DIPEA) are employed to facilitate the reaction.

Protection of the Pyrrolidine Nitrogen (Boc Protection)

The nitrogen atom of the pyrrolidine ring is protected by the tert-butyl carbamate group to prevent unwanted reactions during subsequent synthetic steps. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Representative Experimental Procedures and Yields

The following table summarizes key experimental data extracted from reported procedures involving tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate or closely related analogs:

Advanced Coupling Techniques

Amide bond formation involving this compound has been achieved using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA as base. These reactions are typically carried out at room temperature for 16-18 hours, often with sonication to improve mixing. The crude products are purified by flash chromatography or solid-phase extraction, yielding high purity compounds with yields ranging from 75% to quantitative.

Optimization of Reaction Parameters

- Temperature: Most reactions proceed efficiently at room temperature (20-25°C), although some cyclization steps may require elevated temperatures.

- Time: Reaction times vary from 1 hour to 24 hours depending on the step and reagents used. For example, stirring times between 1 and 10 hours are common for coupling steps, with 3-8 hours preferred for optimal yield and purity.

- Solvent: DMF is the solvent of choice for alkylation and coupling reactions due to its polarity and ability to dissolve both reagents and bases.

- Bases: DIPEA is frequently used to neutralize acids formed during reactions and to activate nucleophiles.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Reaction Time | Temperature | Yield | Purification |

|---|---|---|---|---|---|

| Pyrrolidine ring formation | Amino acid precursors, cyclization agents | Variable (hours) | Ambient to elevated | Variable | Chromatography |

| Alkylation (3-aminopropyl introduction) | 3-Bromopropylamine, DIPEA, DMF | 16-19 h | 20°C | 75-100% | Flash chromatography, SPE |

| Boc Protection | Boc2O, DIPEA | 1-2 h | Room temp | Quantitative | Standard workup |

| Amide coupling (if applicable) | HATU, DIPEA, DMF | 16-18 h | Room temp | 75-100% | Flash chromatography |

化学反応の分析

Types of Reactions

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

科学的研究の応用

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound featuring a pyrrolidine ring substituted with a tert-butyl group and an aminopropyl chain. It has a molecular weight of 256.38 g/mol and the molecular formula C14H28N2O2 .

Uniqueness and Key Features

The presence of both the pyrrolidine ring and the aminopropyl side chain distinguishes this compound from other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications in pharmaceuticals and materials science.

Potential Applications

Research indicates that this compound may exhibit various biological activities and has been studied for potential applications:

- Synthesis of derivatives or modifying the compound for specific applications.

Synthesis

The synthesis of this compound typically involves several steps that allow for the efficient production of the compound in a laboratory setting.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

| Compound Name | Key Features |

|---|---|

| tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | Lacks the aminopropyl side chain; focuses on dimethyl substitution. |

| N,N-Diethylglycine | Simpler structure; lacks the pyrrolidine ring but shares amino acid characteristics. |

| 3-Aminopropanoic acid | A simpler amino acid structure without cyclic components; highlights basic amino functionalities. |

作用機序

The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Table 1: Key Structural and Functional Differences

*Molecular weight estimated based on synthesis data in .

Key Observations:

Core Structure Variability : The pyrrolidine core in the target compound provides steric hindrance due to its fused methyl groups, which may enhance stereochemical control in reactions compared to the more flexible piperazine and cyclopentane derivatives .

Functional Group Reactivity: The 3-aminopropyl chain enables nucleophilic substitution or amide coupling, similar to the piperazine-linked compound in betulinic acid conjugates . However, the cyclopentane-based analog incorporates a trifluoromethyl group, enhancing hydrophobicity and metabolic stability .

Molecular Weight Impact : Higher molecular weight analogs (e.g., cyclopentane derivative) are often prioritized in drug discovery for improved target binding, whereas the lower molecular weight pyrrolidine compound is more suited for fragment-based screening .

Commercial and Stability Considerations

- Availability: The discontinuation of this compound contrasts with the continued availability of piperazine and cyclopentane analogs, which are more widely used in industrial pipelines .

- Stability : Boc-protected amines generally exhibit superior shelf life compared to free amines, but the lack of data on the target compound’s physical properties (e.g., melting point) complicates storage protocols .

生物活性

tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 2374126-98-2) is a compound that belongs to the class of heterocyclic building blocks. Its unique structural features suggest potential biological activities that merit investigation. This article provides a detailed overview of its biological activity, including research findings, case studies, and a summary of its pharmacological properties.

- Molecular Formula : C14H28N2O2

- Molecular Weight : 256.38 g/mol

- Purity : Typically ≥ 98%

- Storage : Ambient conditions are suitable for storage.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of certain enzymes and its antioxidant properties.

Enzyme Inhibition

Recent studies have shown that compounds with similar structures exhibit significant inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Ratio (AChE/BChE) |

|---|---|---|---|

| Lead Compound 8c | 1.90 ± 0.16 µM | 0.084 ± 0.008 µM | 22.6 |

| tert-butyl derivative | TBD | TBD | TBD |

Note: The specific IC50 values for this compound are still under investigation but are expected to follow similar trends as observed in related compounds.

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties in various assays. These assays assess the ability of a compound to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.

| Assay Type | Result |

|---|---|

| ABTS Assay | High antioxidant activity |

| FRAP Assay | Significant reducing power |

| Luminol Chemiluminescence | Inhibition observed |

Case Studies and Research Findings

- Study on Cholinesterase Inhibition : A study published in December 2020 examined novel conjugates based on similar structures and reported promising results in inhibiting AChE and BChE, with selectivity towards BChE being a common characteristic among these compounds .

- Antioxidant Studies : Research has indicated that compounds with similar pyrrolidine structures exhibit high antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in neuronal cells .

- Potential Neuroprotective Effects : The ability of these compounds to inhibit AChE may also correlate with neuroprotective effects, as seen in some animal models where oxidative stress was reduced following treatment with related compounds .

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate, and how is the product purified?

The compound is typically synthesized via multi-step reactions involving hydrogenation, Boc protection, and functional group modifications. For example, analogous pyrrolidine derivatives are synthesized by hydrogenating intermediates under inert atmospheres, followed by filtration through celite and solvent evaporation . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexanes or ethanol/chloroform, depending on polarity . Post-synthesis, intermediates are characterized via NMR and mass spectrometry to confirm structural integrity.

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for verifying substituent positions and stereochemistry. For example, pyrrolidine derivatives in report detailed NMR shifts for methyl, Boc-protected amine, and alkyl chain protons.

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) resolves absolute configurations and bond geometries. highlights R-factor metrics (<0.05) and data-to-parameter ratios (>15:1) for high-confidence refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory masks, and eye protection to avoid inhalation or contact .

- Storage : Store in a cool, dry environment away from oxidizers (e.g., strong acids/bases) to prevent decomposition .

- Emergency Measures : Ensure access to eye wash stations and neutralize spills with inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst Screening : Use palladium or nickel catalysts for hydrogenation steps, as seen in analogous syntheses, to enhance stereoselectivity .

- Temperature Control : Maintain reactions at 0–20°C during sensitive steps (e.g., Boc deprotection) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like THF or dichloromethane improve solubility of intermediates, while additives like triethylamine mitigate acid-sensitive degradation .

Q. How can structural ambiguities in the pyrrolidine ring system be resolved?

- Computational Modeling : Tools like CC-DPS employ quantum chemistry and QSPR models to predict bond angles, torsional strain, and reactive sites .

- Advanced Crystallography : Utilize twinned data refinement in SHELXL for high-symmetry crystals or low-resolution datasets .

- Isotopic Labeling : ¹⁵N or ¹³C labeling of the aminopropyl chain aids in tracking conformational changes via NMR .

Q. What role does this compound play in drug discovery pipelines?

- Intermediate for Biologically Active Molecules : The Boc-protected amine and pyrrolidine core serve as precursors for kinase inhibitors or GPCR-targeted ligands. highlights its use in synthesizing enzyme inhibitors via reductive amination or cross-coupling .

- Structure-Activity Relationship (SAR) Studies : Modifications to the 3-aminopropyl chain (e.g., alkylation, fluorination) are explored to optimize pharmacokinetic properties like logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。